Captan-d6

Description

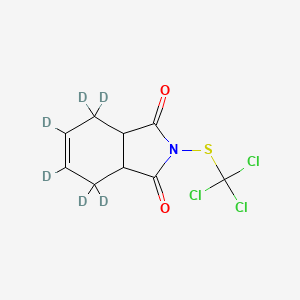

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVVMCZRFWMZSG-TZCZJOIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Captan-d6 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Captan-d6, a deuterated stable isotope-labeled analog of the fungicide Captan. This document details its primary application in research as an internal standard for quantitative analysis, outlines its physicochemical properties, and provides detailed experimental protocols for its use in analytical methodologies.

Introduction to this compound

This compound is the deuterium-labeled form of Captan, a broad-spectrum dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Structurally, this compound is identical to Captan, with the exception that six hydrogen atoms on the cyclohexene ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically indistinguishable from Captan in terms of its behavior in chromatographic systems and its ionization in a mass spectrometer, but it has a distinct, higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis.[3][4]

Primary Use in Research

The primary and critical use of this compound in research is as an internal standard for the accurate quantification of Captan residues in various complex matrices.[3][5] Due to its chemical similarity and distinct mass, this compound is added to samples at a known concentration before sample preparation and analysis.[4] It co-elutes with the unlabeled Captan during chromatography and experiences similar matrix effects (signal suppression or enhancement) during ionization in the mass spectrometer. By measuring the ratio of the signal from Captan to the signal from the known amount of this compound, a more accurate and precise quantification of the Captan in the original sample can be achieved, compensating for variations in sample extraction efficiency and instrumental response.[4]

This application is particularly vital in:

-

Food Safety and Residue Analysis: Determining Captan levels in fruits, vegetables, and other agricultural products to ensure they comply with regulatory limits.[6][7]

-

Environmental Monitoring: Quantifying Captan in soil and water samples to assess environmental contamination and persistence.

-

Cannabis Testing: Ensuring the safety of cannabis products by quantifying pesticide residues, including Captan.[4]

-

Toxicology Studies: Accurately measuring Captan concentrations in biological matrices during toxicological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, Captan, is presented in the table below for easy comparison.

| Property | This compound | Captan |

| Chemical Name | 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-d6 | N-(trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide |

| CAS Number | 1330190-00-5 | 133-06-2 |

| Molecular Formula | C₉H₂D₆Cl₃NO₂S | C₉H₈Cl₃NO₂S |

| Molecular Weight | 306.63 g/mol | 300.59 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Isotopic Purity | Typically ≥98% deuterated forms | Not Applicable |

| Melting Point | ~175-178 °C | 178 °C |

| Boiling Point | Decomposes before boiling | Decomposes before boiling |

| Solubility in Water | Very low | 3.3 mg/L at 25 °C |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, and toluene | Soluble in acetone, chloroform, and toluene |

Experimental Protocols

The use of this compound as an internal standard is integral to robust analytical methods for Captan quantification. The following sections provide detailed methodologies for sample preparation and instrumental analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1][8]

Materials:

-

Homogenized sample (e.g., strawberries, cannabis flower)

-

Acetonitrile (ACN)

-

This compound internal standard solution

-

QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate)

-

Dispersive solid-phase extraction (d-SPE) tubes (containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄)

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure (AOAC 2007.01 Method): [8]

-

Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[8]

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.

-

Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[8]

-

Extraction: Cap the tube and shake vigorously for 1 minute.

-

Salting-Out: Add the QuEChERS extraction salts to the tube.[8]

-

Extraction (continued): Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

-

Cleanup: Shake the d-SPE tube for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes.

-

Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a common technique for the analysis of Captan due to its volatility.

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Inlet: Splitless mode, 250 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute

-

Ramp 1: 25 °C/min to 150 °C

-

Ramp 2: 3 °C/min to 200 °C

-

Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Captan | 149 | 79 | 10 |

| 266 | 104 | 15 | |

| This compound (Predicted) | 155 | 85 | 10 |

| 272 | 110 | 15 |

Note: The MRM transitions for this compound are predicted based on the fragmentation of Captan and a +6 amu mass shift. Actual transitions should be optimized in the laboratory.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for Captan analysis, particularly for complex matrices.

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A and re-equilibrate

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 500 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Captan | 300.0 | 148.9 | 15 |

| 300.0 | 79.0 | 25 | |

| This compound (Predicted) | 306.0 | 154.9 | 15 |

| 306.0 | 85.0 | 25 |

Note: The MRM transitions for this compound are predicted based on the fragmentation of Captan and a +6 amu mass shift. Actual transitions should be optimized in the laboratory.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Captan using this compound as an internal standard.

Caption: Experimental workflow for Captan analysis using this compound.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the fungicide Captan. Its use as an internal standard in conjunction with modern analytical techniques like GC-MS/MS and LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to high-quality data in food safety, environmental monitoring, and toxicology. The detailed protocols provided in this guide serve as a foundation for the development and implementation of robust analytical methods for Captan analysis.

References

- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 2. scispace.com [scispace.com]

- 3. unitedchem.com [unitedchem.com]

- 4. agilent.com [agilent.com]

- 5. Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. traceorganic.com [traceorganic.com]

- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 8. nucleus.iaea.org [nucleus.iaea.org]

An In-depth Technical Guide to Captan-d6: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Captan-d6, an isotopically labeled analog of the fungicide Captan. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated standards for quantitative analysis.

Chemical Properties and Structure

This compound is the deuterium-labeled form of Captan, where six hydrogen atoms on the cyclohexene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Captan.

Chemical Structure

The core structure of this compound consists of a 1,2,3,6-tetrahydrophthalimide moiety, deuterated at the 4, 4, 5, 6, 7, and 7 positions, which is attached to a trichloromethylthio group.

Synonyms:

-

Captan-4,4,5,6,7,7-d6

-

2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6

SMILES: O=C1N(SC(Cl)(Cl)Cl)C(C2C([2H])([2H])C([2H])=C([2H])C([2H])([2H])C21)=O[1]

InChI Key: LDVVMCZRFWMZSG-TZCZJOIZSA-N[1][2]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂D₆Cl₃NO₂S | [1][3] |

| Molecular Weight | 306.63 g/mol | [4] |

| Exact Mass | 304.971802 Da | [3] |

| CAS Number | 1330190-00-5 | [1][3] |

| Physical Form | White to light yellow solid/powder | [2] |

| Boiling Point | 314.2 ± 52.0 °C at 760 mmHg | [3] |

| Flash Point | 143.8 ± 30.7 °C | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₆) | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (when stored at -20°C) | [1] |

Synthesis and Quality Control

While specific proprietary synthesis methods for commercially available this compound are not published, a plausible synthetic route can be devised based on established chemical principles. The synthesis involves two primary stages: the deuteration of the precursor and the subsequent coupling reaction.

Representative Synthesis Protocol

Stage 1: Catalytic Deuteration of 1,2,3,6-Tetrahydrophthalimide

The key step is the introduction of deuterium atoms into the cyclohexene ring of 1,2,3,6-tetrahydrophthalimide. This can be achieved via catalytic transfer deuteration.

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,3,6-tetrahydrophthalimide (1 equivalent) in a suitable deuterated solvent such as D₂O or a deuterated alcohol (e.g., ethanol-d6).

-

Catalyst Addition: Add a transition metal catalyst, such as a Crabtree's catalyst (Ir(I)) or a Palladium-based catalyst (e.g., Pd/C).

-

Deuterium Source: Introduce a deuterium source. While D₂ gas can be used, a safer and more convenient approach is using a transfer agent like deuterated isopropanol or deuterated formic acid.

-

Reaction Conditions: Seal the vessel and heat to a temperature typically ranging from 80°C to 120°C. The reaction is run under pressure for 12-24 hours with constant stirring.

-

Workup and Purification: After cooling, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting deuterated 1,2,3,6-tetrahydrophthalimide-d6 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Synthesis of this compound

The final step is the reaction of the deuterated intermediate with perchloromethyl mercaptan. This reaction is analogous to the synthesis of unlabeled Captan.

-

Dissolution: Dissolve the purified 1,2,3,6-tetrahydrophthalimide-d6 (1 equivalent) in an alkaline solution, such as aqueous sodium hydroxide, to form the corresponding sodium salt. This is typically done at a cooled temperature (e.g., 10°C).

-

Condensation Reaction: Slowly add perchloromethyl mercaptan (trichloromethanesulfenyl chloride, ~1 equivalent) to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Precipitation: The this compound product will precipitate out of the aqueous solution as a solid.

-

Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Caption: Representative synthesis workflow for this compound.

Quality Control Experimental Protocols

The quality of this compound is assessed by confirming its chemical identity, chemical purity, and isotopic enrichment.

Protocol 1: Identity and Chemical Purity by LC-MS

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a working standard by diluting the stock solution to 1 µg/mL in acetonitrile.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis: Full scan from m/z 100-400 to confirm the molecular ion.

-

Purity Assessment: Analyze the chromatogram for the presence of impurities. Chemical purity is calculated based on the peak area percentage of the main peak relative to all detected peaks.

-

Protocol 2: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for direct infusion or LC-HRMS analysis (typically 1-10 µg/mL).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Data Acquisition: Acquire the full scan mass spectrum of the molecular ion region (e.g., m/z 300-315). Ensure sufficient resolution to distinguish between the different isotopologues (d0 to d6).

-

Data Analysis:

-

Measure the ion intensities for the unlabeled Captan (M+0, corresponding to C₉H₈Cl₃NO₂S) and the deuterated isotopologues up to the fully labeled version (M+6, corresponding to this compound).

-

Correct the measured intensities for the natural isotopic abundance of Carbon-13, Nitrogen-15, Oxygen-18, Sulfur-33/34, and Chlorine-37.

-

Calculate the isotopic enrichment by comparing the intensity of the M+6 peak to the sum of intensities of all related isotopic peaks (M+0 to M+6). The atom percent deuterium is a measure of the average number of deuterium atoms per molecule.

-

Mechanism of Action and Toxicological Pathway

The fungicidal and toxicological activity of Captan is not due to the parent molecule itself but rather its degradation product, thiophosgene.

In biological systems, the N-S bond in Captan is cleaved, releasing the stable 1,2,3,6-tetrahydrophthalimide (THPI) moiety and the highly reactive thiophosgene (CSCl₂). Thiophosgene is a potent electrophile that readily reacts with nucleophilic groups in cellular components, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione. This indiscriminate reaction with essential enzymes and proteins disrupts cellular function, leading to cytotoxicity and fungal cell death.

Caption: Mechanism of action and toxicological pathway of Captan.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Captan in complex matrices, such as agricultural products and cannabis, by isotope dilution mass spectrometry.[1] Deuterated standards are considered the gold standard for this purpose as they co-elute with the analyte and exhibit nearly identical chemical behavior during sample extraction, cleanup, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Experimental Workflow: Pesticide Analysis in Cannabis Flower

The following workflow describes a typical procedure for the analysis of Captan using this compound as an internal standard with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS/MS analysis.

-

Homogenization: A representative sample of the cannabis flower (e.g., 1 g) is homogenized to a fine powder.

-

Spiking: The homogenized sample is spiked with a known amount of this compound internal standard solution.

-

Extraction: Acetonitrile is added to the sample, which is then vigorously shaken to extract the pesticides into the solvent.

-

QuEChERS Cleanup:

-

Salts (e.g., MgSO₄, NaCl) are added to induce phase separation between the aqueous and organic layers.

-

The acetonitrile supernatant is transferred to a tube containing a dispersive solid-phase extraction (d-SPE) mixture (e.g., MgSO₄, PSA) to remove interfering matrix components like fatty acids and pigments.

-

-

Analysis: The final cleaned extract is diluted and injected into a GC-MS/MS or LC-MS/MS system.

-

Quantification: The concentration of Captan is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.

Caption: Workflow for pesticide analysis using this compound as an internal standard.

References

Synthesis and Isotopic Labeling of Captan-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Captan-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide Captan in various matrices. This document details the synthetic pathway, experimental protocols, and characterization data for this compound, tailored for professionals in research, analytical chemistry, and drug development.

Introduction

Captan, a broad-spectrum dicarboximide fungicide, is widely used in agriculture to control fungal diseases on a variety of crops.[1] Accurate monitoring of its residues in food and environmental samples is essential for ensuring consumer safety and regulatory compliance. Isotope dilution mass spectrometry (ID-MS) is a preferred method for precise quantification, which necessitates the use of a stable isotope-labeled internal standard. This compound, where six hydrogen atoms on the cyclohexene ring are replaced with deuterium, serves as an ideal internal standard for such applications due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.[2][3][4]

This guide outlines a feasible synthetic route to this compound, provides detailed, albeit inferred, experimental procedures, and presents its key analytical data.

Synthesis of this compound

The synthesis of this compound is analogous to the industrial production of Captan, with the key difference being the use of a deuterated starting material. The most direct and logical synthetic pathway involves a two-step process:

-

Reaction with perchloromethyl mercaptan: The deuterated cis-1,2,3,6-tetrahydrophthalimide-d6 is then reacted with perchloromethyl mercaptan in an alkaline solution to yield the final product, this compound.[5]

Chemical Reaction Pathway

The overall synthetic scheme can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a specific, published, detailed experimental protocol for the laboratory synthesis of this compound is not available, the following procedure is inferred from the general synthesis of Captan and standard organic chemistry practices.[5]

Materials and Reagents

-

cis-1,2,3,6-Tetrahydrophthalimide-d6 (Commercially available)

-

Perchloromethyl mercaptan

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for purification (e.g., Hexane, Ethyl Acetate)

Synthesis Procedure

-

Preparation of the Alkaline Solution: Dissolve a stoichiometric equivalent of sodium hydroxide in deionized water in a reaction vessel equipped with a stirrer and a cooling bath.

-

Dissolution of the Deuterated Precursor: Add cis-1,2,3,6-tetrahydrophthalimide-d6 to the alkaline solution and stir until completely dissolved. Cool the resulting solution to 0-5 °C.

-

Reaction with Perchloromethyl Mercaptan: Slowly add perchloromethyl mercaptan to the cooled solution under vigorous stirring. The reaction is exothermic and the temperature should be maintained between 0-10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring the pH of the reaction mixture. The reaction is typically complete when the pH drops to neutral or slightly acidic.

-

Work-up:

-

Once the reaction is complete, the precipitated solid product (crude this compound) is collected by filtration.

-

Wash the filter cake with cold deionized water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

-

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization and Data

The successful synthesis of this compound must be confirmed by analytical techniques to verify its chemical structure, purity, and isotopic enrichment.

Quantitative Data

| Parameter | Value | Reference |

| Chemical Formula | C₉H₂D₆Cl₃NO₂S | [6] |

| CAS Number | 1330190-00-5 | [6] |

| Molecular Weight | 306.6 g/mol | [6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [6] |

| Physical Form | Solid | [6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to that of unlabeled Captan. The signals corresponding to the six protons on the cyclohexene ring would be absent. The remaining signals would be from the two protons at the bridgehead positions of the tetrahydroisoindole ring system.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all nine carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the isotopic enrichment of this compound.

-

Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 305/307/309, corresponding to the isotopic pattern of the three chlorine atoms, shifted by 6 mass units compared to unlabeled Captan (M⁺ at m/z 299/301/303). The fragmentation pattern is expected to be similar to that of Captan, with the key fragments also showing a +6 Da mass shift.

| Technique | Expected Key Data |

| ¹H NMR | Absence of signals for the six deuterated positions on the cyclohexene ring. |

| ¹³C NMR | Signals for all 9 carbons, with C-D coupling visible for the deuterated carbons. |

| Mass Spec. | Molecular ion (M⁺) peak shifted by +6 m/z units compared to unlabeled Captan. |

Logical Relationships in Analytical Applications

The use of this compound as an internal standard in quantitative analysis follows a clear logical workflow.

Caption: Logical workflow for the use of this compound as an internal standard.

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic labeling of this compound. While a detailed, peer-reviewed synthesis protocol is not publicly available, the inferred pathway and experimental outline provide a strong basis for its laboratory preparation. The availability of the deuterated starting material simplifies the synthesis to a single key reaction. The characterization data, though not exhaustively detailed in the literature, can be confidently predicted based on the structure and the properties of the unlabeled compound. This compound remains an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of Captan residues.

References

Navigating the Nuances of Captan-d6: A Technical Guide to its Stability and Degradation

For researchers, scientists, and professionals in drug development, understanding the stability and degradation of internal standards is paramount for accurate bioanalytical assays. This in-depth technical guide focuses on Captan-d6, the deuterated analogue of the fungicide Captan, widely used as an internal standard in the quantification of its non-labeled counterpart.

While specific stability data for this compound is limited in publicly available literature, its chemical behavior is largely extrapolated from the extensive studies conducted on Captan. The isotopic labeling in this compound is not expected to significantly alter its fundamental stability profile. This guide, therefore, leverages the wealth of information on Captan's degradation pathways and stability under various conditions to provide a comprehensive understanding applicable to its deuterated form.

Core Stability Profile of Captan

Captan is known to be susceptible to degradation under several conditions, primarily hydrolysis and thermal stress. Its stability is significantly influenced by the pH of the medium and the ambient temperature.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for Captan, with the rate being highly dependent on the pH of the solution. The molecule is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments[1]. The primary degradation product of this pathway is Tetrahydrophthalimide (THPI)[2].

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 4 | 25 | 12 hours | [2] |

| 4 | 40 | 1.7 hours | [2] |

| >8 | Not Specified | Rapid decomposition | [1] |

Thermal Degradation

Captan is a thermally labile compound. Elevated temperatures, such as those encountered during gas chromatography (GC) analysis, can lead to significant degradation, again primarily yielding THPI[2][3][4]. This thermal instability is a critical consideration in the development of analytical methods. Under oxidative conditions at high temperatures, Captan can decompose into various volatile organic compounds and toxic gases, including carbon disulfide, thiophosgene, phosgene, and hydrogen cyanide[5].

| Temperature (°C) | Half-life (DT50) |

| 80 | >4 years |

| 120 | 14.2 days |

Experimental Protocols for Stability Assessment

Detailed experimental protocols are crucial for reproducible stability studies. Below are generalized methodologies for assessing the hydrolytic and thermal stability of Captan, which can be adapted for this compound.

Hydrolysis Stability Study

This protocol outlines the steps to determine the rate of hydrolytic degradation of Captan at different pH values.

Thermal Stability Study (in solution)

This protocol describes a method to evaluate the thermal degradation of Captan in a solvent, relevant for understanding stability during sample processing and storage.

Degradation Pathways

The degradation of Captan primarily proceeds through the cleavage of the S-CCl3 bond.

Analytical Considerations

The inherent instability of Captan presents challenges for its analysis, which are also applicable to this compound.

-

Gas Chromatography (GC): The high temperatures of the GC inlet can cause significant on-instrument degradation of Captan to THPI[2][3]. This can lead to an overestimation of THPI and an underestimation of the parent compound. The use of analyte protectants and careful optimization of inlet temperature are crucial.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is often preferred for the analysis of Captan and its metabolites as it avoids the high temperatures associated with GC[4][6]. However, in-source degradation can still occur in some LC-MS interfaces, such as Atmospheric Pressure Chemical Ionization (APCI)[3]. Electrospray ionization (ESI) is generally considered a softer ionization technique for these compounds[4].

-

Sample Preparation: The pH of the extraction and storage solvents is a critical factor. Acidification of samples and standards is often necessary to prevent degradation[2]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique, but the use of basic sorbents like primary secondary amine (PSA) can cause degradation if the extract is not re-acidified[2].

-

Interferences with this compound: It is important to be aware of potential analytical interferences when using this compound as an internal standard. For instance, an oxidative dehydrogenation of THPI-d6 to PI-d4 has been observed, which can be isobaric to THPI, potentially limiting the usefulness of this compound as an internal standard under certain MS conditions[3].

Conclusion

A thorough understanding of the stability and degradation of this compound is essential for its effective use as an internal standard. By considering the well-documented behavior of Captan, researchers can develop robust and accurate analytical methods. Key considerations include controlling pH and temperature during sample handling and analysis, selecting appropriate analytical techniques to minimize on-instrument degradation, and being aware of potential analytical interferences. This guide provides a foundational understanding to aid in the successful application of this compound in a research and development setting.

References

- 1. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. lcms.cz [lcms.cz]

- 5. Thermal decomposition of captan and formation pathways of toxic air pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Solubility of Captan-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Captan-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide Captan. Given that the primary application of this compound is in analytical chemistry, particularly for mass spectrometry-based methods, understanding its solubility is paramount for the preparation of stock solutions, calibration standards, and spiking samples.

Note on Deuterated Standards: The physical and chemical properties of isotopically labeled compounds, such as this compound, are considered to be nearly identical to their non-labeled counterparts. Therefore, the quantitative solubility data for Captan is presented herein as a reliable and direct surrogate for the solubility of this compound.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for developing analytical methods, ensuring the analyte remains in solution throughout the sample preparation and analysis process. The following table summarizes the available quantitative and qualitative solubility data for Captan (and by extension, this compound) in a range of common organic solvents. Data is compiled from various chemical and toxicological databases.

| Organic Solvent | Solubility (g/L) | Temperature (°C) | Comments |

| Highly Soluble In | |||

| Chloroform | 77.8 | 26 | - |

| 70 | 25 | - | |

| Soluble In | |||

| Dioxane | 47.0 | 26 | - |

| Cyclohexanone | 49.6 | 26 | - |

| 23 | 25 | - | |

| Acetonitrile | 31 | Not Specified | - |

| 21 | 25 | - | |

| Ethyl Acetate | 25 | Not Specified | Described as "Easily soluble".[1] |

| Acetone | 21 | 25 | - |

| Benzene | 21.3 | 26 | - |

| Xylene | 20 | 26 | A value of 9 g/kg has also been reported.[2] |

| Slightly Soluble In | |||

| Toluene | 6.9 | 26 | - |

| Ethanol | 2.9 | 26 | - |

| Isopropanol | 1.7 | 25 | - |

| Methanol | Not Quantified | Not Specified | Described as "Slightly soluble".[2][3][4] |

| Very Low Solubility In | |||

| Heptane | 0.4 | 26 | - |

Data compiled from multiple sources[1][2][5]. It is important to note that slight variations in reported values can occur due to differences in experimental conditions and the purity of the materials used.

Experimental Protocols

Generalized Methodology for Solubility Determination

This protocol outlines a typical workflow for determining the solubility of a compound like this compound in an organic solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that saturation is achieved and undissolved solid remains visible.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is typically used. Temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful collection of the supernatant. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.2 µm PTFE) that is compatible with the organic solvent.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a suitable analytical technique, such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using certified reference standards of this compound of known concentrations.

-

-

Calculation: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations: Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

References

Methodological & Application

Application Note: Quantitative Analysis of Captan in Complex Matrices Using Captan-d6 as an Internal Standard by GC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Captan is a widely used phthalimide fungicide in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Regulatory bodies worldwide mandate the monitoring of its residues in food products to ensure consumer safety. However, the analysis of Captan by gas chromatography (GC) is notoriously challenging due to its thermal instability. Captan tends to degrade in the hot GC inlet, leading to poor reproducibility and inaccurate quantification.[3][4]

To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard (IS) is a highly effective strategy.[5][6] Captan-d6, a deuterated analog of Captan, is an ideal internal standard for quantitative analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][7][8] Because this compound has nearly identical chemical and physical properties to the native Captan, it co-elutes and experiences similar effects during sample preparation, injection, and ionization.[5][9] This allows it to compensate for analyte loss, matrix effects, and variations in instrument response, thereby significantly improving the accuracy, precision, and robustness of the quantification method.[6][10]

This application note provides a detailed protocol for the extraction and quantification of Captan in food matrices using the QuEChERS sample preparation method followed by GC-MS/MS analysis, with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful technique for quantitative analysis. A known amount of an isotopically enriched standard (this compound) is added to the sample at the beginning of the sample preparation process. This standard acts as a surrogate for the target analyte (Captan). Any loss of the target analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which remains constant despite variations in sample volume, extraction efficiency, or instrument drift.

Experimental Protocols

Materials and Reagents

-

Standards: Captan (≥99% purity), this compound (≥99% deuterated forms).[1]

-

Solvents: Acetonitrile (ACN) and Toluene (pesticide residue grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary-secondary amine (PSA) sorbent, C18 sorbent.

-

Kits: QuEChERS extraction salts and dispersive SPE (dSPE) tubes are commercially available. The AOAC 2007.01 or EN 15662 methods are suitable.[11]

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Captan and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with toluene. Store at -20°C.

-

Intermediate Standard Mix (10 µg/mL): Dilute the Captan stock solution with acetonitrile to create an intermediate standard.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards (e.g., 5-500 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mix with acetonitrile. Fortify each calibration level with the internal standard spiking solution to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[11][12]

GC-MS/MS Analysis

The final extract is injected into the GC-MS/MS system. A mid-column backflush configuration can be beneficial to reduce matrix interference and protect the MS source.[8]

Data and Results

Quantitative data is acquired in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The ratio of the quantifier ion peak area for Captan to the quantifier ion peak area for this compound is used to construct the calibration curve and determine the concentration in unknown samples.

Table 1: Example GC-MS/MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| GC System | Agilent 8890 or equivalent |

| Inlet | Multi-Mode Inlet (MMI), Cold Splitless |

| Carrier Gas | Helium, 1.2-1.5 mL/min constant flow |

| GC Column | Agilent HP-5MS Ultra Inert, 15 m x 0.25 mm, 0.25 µm |

| Oven Program | 70°C (1 min hold), ramp 25°C/min to 300°C (hold 5 min) |

| MS System | Agilent 7010B Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Source Temp. | 300°C |

| Solvent Delay | ~7 minutes |

(Instrument parameters should be optimized for the specific application and instrument used. This table is based on representative values from literature.)[7][8]

Table 2: Example MRM Transitions for Captan and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Ion Type |

|---|---|---|---|---|---|

| Captan | 149 | 79 | 50 | 10 | Quantifier |

| 149 | 114 | 50 | 10 | Qualifier | |

| This compound | 155 | 85 | 50 | 10 | Quantifier |

| 155 | 120 | 50 | 10 | Qualifier |

(MRM transitions are instrument-dependent and require empirical optimization.)

Table 3: Summary of Reported Method Performance Data

| Matrix | Spiking Level | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Grapes | 10-50 µg/kg | 82 - 107 | < 10 | 2.2 - 5.8 | [13] |

| Apples | 10, 50, 100 µg/kg | 97 - 122 | < 10 | 10 | [14] |

| Strawberries | 10, 50, 100 µg/kg | 80 - 107 | < 10 | 10 | [14] |

| Khaki & Cauliflower | 50, 500 µg/kg | 82 - 106 | < 11 | 10 | [15] |

| Cannabis Flower | 200 - 6250 ppb | N/A | < 5 | 200 | [7] |

(LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Values are compiled from various studies and may not be directly comparable due to different methodologies.)

Conclusion

The thermal lability of Captan poses a significant challenge for its accurate quantification by GC-MS/MS. The use of a deuterated internal standard, this compound, is essential for a robust and reliable analytical method. By compensating for analyte degradation in the GC inlet and other variations throughout the analytical process, this compound ensures high-quality data that meets stringent regulatory requirements. The combination of a streamlined QuEChERS sample preparation workflow and the precision of isotope dilution GC-MS/MS provides a powerful tool for the routine analysis of Captan residues in diverse and complex matrices.

References

- 1. caymanchem.com [caymanchem.com]

- 2. shimadzu.com [shimadzu.com]

- 3. lcms.cz [lcms.cz]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. texilajournal.com [texilajournal.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpst.cz [hpst.cz]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Captan Residues in Agricultural Matrices using Captan-d6 Internal Standard with LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantitative analysis of the fungicide Captan in various agricultural matrices. Due to Captan's thermal instability and susceptibility to matrix effects in complex samples, traditional gas chromatography (GC) methods can be challenging, often leading to poor reproducibility and inaccurate quantification.[1][2][3] The use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides a more reliable alternative.[2][4] This protocol employs Captan-d6, a stable isotope-labeled internal standard, to compensate for matrix interference and variations during sample preparation and injection, ensuring high accuracy and precision.[5][6] The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which is widely adopted for multi-residue pesticide analysis.[7][8]

Principle

Accurate quantification of pesticide residues by LC-MS/MS can be compromised by "matrix effects," where co-extracted compounds from the sample interfere with the ionization of the target analyte, causing signal suppression or enhancement.[9] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is introduced to all samples, calibration standards, and quality controls at a constant concentration.[10][11]

This compound is an ideal internal standard as it has the same chemical properties and chromatographic retention time as unlabeled Captan but is mass-differentiated.[11][12] By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation that affects both compounds equally is nullified. This ratiometric approach significantly improves the accuracy, precision, and overall robustness of the quantification.[5]

Experimental Protocols

2.1 Materials and Reagents

-

Standards: Captan (≥98% purity), this compound (≥99% deuterated forms).[12]

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Acetic Acid (or Formic Acid, LC-MS grade).

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate.

-

dSPE Sorbents: Primary Secondary Amine (PSA), C18.

-

Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, micropipettes, LC-MS/MS system.

2.2 Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Captan and this compound standards in acetonitrile to prepare individual stock solutions. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the Captan stock solution with acetonitrile.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile. This solution will be added to samples to achieve a final concentration within the linear range of the assay (e.g., 50 ng/mL).

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution to achieve a concentration range (e.g., 1-200 ng/mL). Add the IS spiking solution to each standard to ensure a constant concentration of this compound.

2.3 Sample Preparation (QuEChERS Method) The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., fruits, vegetables, cereals).[8][13]

-

Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, cryogenic comminution with liquid nitrogen is recommended to prevent degradation.[4][8]

-

Internal Standard Spiking: Add a precise volume of the this compound IS spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile (pre-acidified with 1% acetic acid to improve Captan stability).[3]

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).

-

Cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

-

Preparation for Injection: Transfer the supernatant to an autosampler vial. The extract may be diluted with acidified water prior to injection to ensure compatibility with the mobile phase.[4]

Data Presentation and Method Performance

3.1 LC-MS/MS Instrumental Parameters The following table outlines typical parameters for the analysis of Captan and this compound. Optimization is recommended for the specific instrument used.

| Parameter | Recommended Setting |

| LC System | UPLC / HPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | Water with 0.1% Acetic Acid + 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Flow Rate | 0.3 - 0.4 mL/min[7] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 2 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1][14] |

| Source Temperature | 550 °C[1] |

| MRM Transitions | Captan: 300 -> 149 (Quantifier), 300 -> 79 (Qualifier) This compound: 306 -> 155 (Quantifier) |

Note: MRM transitions should be empirically determined. The transitions for this compound are predicted based on the fragmentation of the parent compound.

3.2 Method Performance Characteristics The use of this compound as an internal standard allows for excellent method performance, consistent with regulatory guidelines such as SANTE/11813/2017.[4][8]

| Performance Metric | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg (matrix dependent)[4][15][16] |

| Recovery | 70 - 120%[4] |

| Precision (RSD) | < 15%[4] |

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Workflow for Captan residue analysis using an internal standard.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly accurate, robust, and sensitive protocol for the quantification of Captan in diverse and complex matrices. This approach effectively mitigates matrix-induced variability and overcomes the challenges associated with GC-based analysis. The detailed protocol serves as a comprehensive guide for researchers and analytical scientists involved in pesticide residue testing, ensuring data quality and compliance with regulatory standards.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. lcms.cz [lcms.cz]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. qcap-egypt.com [qcap-egypt.com]

- 8. Multi-residue analysis of captan, captafol, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. it.restek.com [it.restek.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. lcms.cz [lcms.cz]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Note: Quantification of Captan and its Degradation Product THPI using Captan-d6 by LC-MS/MS

Introduction

Captan is a widely used phthalimide fungicide for controlling fungal diseases on a variety of agricultural crops.[1][2] However, its use has raised concerns due to its potential instability and the presence of its degradation products in food and environmental samples.[3][4] Captan is known to be susceptible to degradation, particularly through hydrolysis, leading to the formation of its primary metabolite, 1,2,3,6-tetrahydrophthalimide (THPI).[1][2][3] Accurate quantification of both the parent compound and its degradation products is crucial for regulatory monitoring and risk assessment.

Gas chromatography (GC) methods have traditionally been used for the analysis of Captan. However, these methods are often hampered by the thermal instability of Captan in the GC inlet, leading to its degradation and inaccurate quantification.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more robust and reliable alternative, minimizing on-instrument degradation and allowing for the simultaneous analysis of Captan and its metabolites.[5][7]

This application note presents a detailed protocol for the quantification of Captan and its primary degradation product, THPI, in various matrices using an LC-MS/MS method with Captan-d6 as an internal standard. The use of a deuterated internal standard is essential for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[8]

Degradation Pathway of Captan

Captan degrades primarily through the cleavage of the S-CCl3 bond, leading to the formation of THPI. This process can occur through hydrolysis in aqueous environments and is also observed during thermal decomposition.[1][9][10]

Caption: Degradation pathway of Captan to its primary metabolite, THPI.

Experimental Workflow

The analytical workflow for the quantification of Captan and THPI involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General experimental workflow for Captan and THPI analysis.

Materials and Methods

Reagents and Standards

-

Captan (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Tetrahydrophthalimide (THPI) (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts and dSPE cleanup tubes

Instrumentation

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7][11]

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate.

-

Final Extract: Vortex for 30 seconds and centrifuge. Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Captan, this compound, and THPI need to be optimized on the specific instrument.

-

Quantitative Data

The following table summarizes typical quantitative parameters for the analysis of Captan and its degradation product THPI. These values can vary depending on the matrix and the specific LC-MS/MS instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Captan | 300.0 | 149.0 | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg |

| This compound | 306.0 | 155.0 | - | - |

| THPI | 152.1 | 79.1 | 0.5 - 2.0 µg/kg | 1.0 - 10.0 µg/kg |

Data compiled from various sources and represent typical achievable limits.[10][11]

Results and Discussion

The developed LC-MS/MS method provides excellent selectivity and sensitivity for the simultaneous quantification of Captan and THPI. The use of this compound as an internal standard effectively compensates for matrix effects and variations in extraction recovery, leading to high accuracy and precision.

Chromatographic separation should ensure baseline resolution of the analytes from matrix interferences. The MRM transitions provide a high degree of specificity, minimizing the risk of false positives. Calibration curves should be prepared in a matrix-matched solvent to account for any residual matrix effects, and a linear range covering the expected concentrations of the analytes should be established.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, offers a robust, sensitive, and accurate approach for the quantification of Captan and its primary degradation product, THPI. This method is suitable for routine monitoring of these compounds in various matrices, including food and environmental samples, and is essential for ensuring food safety and compliance with regulatory limits. The protocol provides a reliable framework for researchers and analytical laboratories involved in pesticide residue analysis.

References

- 1. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. lcms.cz [lcms.cz]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. Multi-residue analysis of captan, captafol, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

Application Notes and Protocols for the Analysis of Captan and Folpet Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captan and Folpet are widely used phthalimide fungicides in agriculture. Due to their potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) in various food commodities. The analysis of these fungicides, however, presents significant challenges due to their thermal instability and susceptibility to degradation during sample preparation and analysis, particularly with gas chromatography (GC) techniques. Captan readily degrades to tetrahydrophthalimide (THPI) and Folpet to phthalimide (PI).[1][2]

To overcome these analytical hurdles, robust and reliable methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed. The use of isotopically labeled internal standards, such as Captan-d6 and Folpet-d4, is crucial for accurate quantification. These deuterated standards mimic the chemical behavior of the target analytes, effectively compensating for matrix effects and variations in extraction recovery and instrument response.[3] This document provides detailed application notes and protocols for the quantitative analysis of Captan and Folpet in various matrices using their respective deuterated analogues as internal standards.

Analytical Principle

The analytical method is based on stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (e.g., this compound and Folpet-d4) is added to the sample prior to extraction. The sample is then subjected to an extraction and clean-up procedure, typically a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The final extract is analyzed by LC-MS/MS. The ratio of the signal of the native analyte to its corresponding deuterated internal standard is used for quantification. This ratiometric measurement ensures high accuracy and precision by correcting for potential losses during sample processing and instrumental analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Captan and Folpet using deuterated internal standards. The data has been compiled from various studies and represents typical performance characteristics of the described methods.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Captan | Apples, Tomatoes | - | 0.01 | [4] |

| Folpet | Apples, Tomatoes | - | 0.01 | [4] |

| Captan | Sweet Pepper | - | 0.03 | [4] |

| Folpet | Sweet Pepper | - | 0.03 | [4] |

| Captan | Wheat Flour, Sesame Seeds, Fennel Seeds | - | 0.05 | [4] |

| Folpet | Wheat Flour, Sesame Seeds, Fennel Seeds | - | 0.05 | [4] |

| Captan | Khaki, Cauliflower | 0.01 | - | [3] |

| Folpet | Khaki, Cauliflower | 0.01 | - | [3] |

Table 2: Recovery and Precision Data

| Analyte | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Captan | Various Food Commodities | 0.01 - 0.25 | 83 - 118 | < 19 | [4] |

| Folpet | Various Food Commodities | 0.01 - 0.25 | 83 - 118 | < 19 | [4] |

| Captan | Khaki, Cauliflower | 0.05, 0.5 | 82 - 106 | < 11 | [3] |

| Folpet | Khaki, Cauliflower | 0.05, 0.5 | 82 - 106 | < 11 | [3] |

Table 3: Linearity of Calibration

| Analyte | Matrix | Concentration Range (µg/L) | Correlation Coefficient (r²) | Reference |

| Captan | Apples, Fennel Seeds | 5 - 500 | > 0.997 | [4] |

| Folpet | Apples, Fennel Seeds | 5 - 500 | > 0.997 | [4] |

| Captan | Sweet Pepper, Tomatoes, Wheat Flour, Sesame Seeds | 20 - 500 | > 0.997 | [4] |

| Folpet | Sweet Pepper, Tomatoes, Wheat Flour, Sesame Seeds | 20 - 500 | > 0.997 | [4] |

| Captan | Solvent | 50 - 2500 | Linear | [3] |

| Folpet | Solvent | 50 - 2500 | Linear | [3] |

Experimental Protocols

This section provides a detailed protocol for the analysis of Captan and Folpet in a representative food matrix (e.g., apples) using an acidified QuEChERS extraction and LC-MS/MS.

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

-

Standards: Captan, Folpet, this compound, and Folpet-d4 certified reference materials.

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate.

-

Dispersive Solid Phase Extraction (dSPE) Sorbent: PSA (primary secondary amine), C18.

-

Syringe Filters: 0.22 µm PTFE.

Standard Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the certified reference standards of Captan, Folpet, this compound, and Folpet-d4 in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Standard Mix (10 µg/mL): Prepare a mixed working solution of Captan and Folpet in acetonitrile.

-

Intermediate Internal Standard Mix (10 µg/mL): Prepare a mixed working solution of this compound and Folpet-d4 in acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix to achieve a concentration range of 5 to 500 µg/L. Add the intermediate internal standard mix to each calibration standard to a final concentration of 100 µg/L.

Sample Preparation (Acidified QuEChERS)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of apple).

-

Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the intermediate internal standard mix (e.g., 100 µL of 10 µg/mL this compound/Folpet-d4) to the sample.

-

Extraction:

-

Add 10 mL of acidified acetonitrile (1% formic acid).

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

dSPE Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing MgSO₄, PSA, and C18.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard for quantification and confirmation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Captan and Folpet analysis.

Degradation Pathway

Caption: Degradation pathway of Captan and Folpet.

References

Troubleshooting & Optimization

Improving peak shape and chromatography for Captan-d6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Captan-d6. The information provided aims to address common challenges encountered during chromatographic analysis to improve peak shape and overall data quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for this compound

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in the analysis of Captan and its deuterated analog. It can compromise peak integration and affect the accuracy of your results. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with this compound, causing peak tailing.

-

Solution 1: Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1][2][3] For acidic analytes, using a low-pH mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]

-

Solution 2: Use of Mobile Phase Additives: Incorporating additives into your mobile phase can significantly improve peak shape.

-

Acidic Modifiers: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase helps to protonate the silanol groups, reducing their interaction with the analyte.[4][5]

-

Buffers: Using a buffer system, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and further reduce peak tailing.[6][7]

-

-

-

Column Choice: The type of column used can have a significant impact on peak shape.

-

Solution: Consider using a column with a highly inert stationary phase or one that is end-capped to minimize the number of available silanol groups.

-

-

Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

-

Solution: Try reducing the injection volume or diluting your sample to see if the peak shape improves.

-

Issue 2: this compound and Captan Peak Splitting or Co-elution Issues

Q: I am observing peak splitting for this compound, or it is not co-eluting perfectly with Captan. Why is this happening?

A: Peak splitting can be caused by a few factors, and imperfect co-elution of a deuterated internal standard with its native analog can affect quantification, especially in the presence of matrix effects.

Potential Causes & Solutions:

-

Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect. This can lead to partial separation on the column.

-

Solution: While complete co-elution is ideal, slight separation may be acceptable if the peak shapes are good and the integration is consistent. If the separation is significant, you may need to adjust your chromatographic conditions (e.g., gradient, temperature) to minimize this effect.

-

-

Injection Solvent Mismatch: If the solvent used to dissolve your sample is significantly stronger than your initial mobile phase, it can cause peak distortion, including splitting.

-

Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.

-

-

Column Degradation: A void at the head of the column or a partially blocked frit can cause the sample to travel through the column in a non-uniform manner, leading to split peaks.

-

Solution: If you suspect column degradation, try flushing the column or replacing it with a new one.

-

Issue 3: Low Sensitivity or Inconsistent Response for this compound

Q: I am experiencing low sensitivity or a variable response for this compound. What could be the problem?

A: Captan and its deuterated analog are known to be unstable, which can lead to issues with sensitivity and reproducibility.

Potential Causes & Solutions:

-

Analyte Degradation: Captan is susceptible to degradation, particularly in the GC inlet and at non-ideal pH values.[8] Its primary degradation product is tetrahydrophthalimide (THPI). This degradation can also occur with this compound.

-

Solution 1: Use LC-MS/MS: Liquid chromatography is generally preferred over gas chromatography for Captan analysis to avoid thermal degradation in the injector.[8]

-

Solution 2: Control Mobile Phase pH: As mentioned for peak tailing, maintaining an acidic pH (e.g., with 0.1% acetic acid) can help stabilize Captan and this compound in solution.[4][5]

-

-

Ionization Suppression/Enhancement: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased or increased signal.

-

Solution: Ensure that your sample preparation method is effective at removing matrix interferences. If matrix effects are still suspected, you may need to further optimize your sample cleanup procedure or adjust your chromatographic method to separate this compound from the interfering compounds.

-

-

Mass Spectrometry Interferences: There have been reports of interferences with this compound, particularly in GC-MS analysis.

-

Solution: Carefully select your MRM transitions and ensure that they are specific to this compound and free from cross-talk from other compounds in your sample or from the non-deuterated Captan. One study noted that the oxidative dehydrogenation of THPI-d6 (a potential degradant of this compound) can form a product that is isobaric to THPI, limiting the usefulness of this compound as an internal standard if not chromatographically separated.[9]

-

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Notes |

| Column | C18 (e.g., Waters BEH C18, 2.1x100 mm, 1.7 µm) | A high-quality, end-capped C18 column is recommended to minimize silanol interactions. |

| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid | The acidic modifier is crucial for peak shape and stability.[4][5] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acetic Acid or 0.1% Formic Acid | Ensure the modifier is present in both mobile phases for consistent chromatography. |

| Flow Rate | 0.3 - 0.5 mL/min | Adjust as needed based on column dimensions and desired run time. |

| Column Temperature | 30 - 40 °C | Maintaining a stable column temperature can improve reproducibility. |

| Injection Volume | 1 - 5 µL | Minimize to avoid column overload and peak distortion. |

| Ionization Mode | ESI+ or APCI | Both have been used successfully. APCI may be less susceptible to matrix effects for some applications.[4] |

Table 2: Example MRM Transitions for Captan and this compound